molecular formula C23H22ClN7OS B2828711 2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920229-13-6

2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2828711
CAS No.: 920229-13-6
M. Wt: 479.99
InChI Key: WNWRPHKHIIOZIA-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a piperazine ring at position 7, and a benzylthio-acetyl moiety at the piperazine nitrogen.

The benzylthio group (C₆H₅CH₂S-) distinguishes it from analogs with benzyl (C₆H₅CH₂-) or other alkyl/arylthio substituents. The 4-chlorophenyl group enhances lipophilicity and may improve target binding affinity, while the piperazine linker likely enhances solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWRPHKHIIOZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CSCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis generally starts with the formation of the piperazinyl group. The reaction typically involves piperazine reacting with a chlorinated precursor to form the piperazine intermediate.

  • Triazolopyrimidine Formation: : Following this, the 4-chlorophenyl group is introduced into a triazole ring system which is subsequently linked to the piperazine intermediate under controlled conditions.

  • Ethanone Derivation: : The ethanone backbone is then introduced, which may require multiple steps involving protection and deprotection of functional groups to avoid undesirable side reactions.

  • Benzylthio Addition: : Finally, the benzylthio group is attached, often via nucleophilic substitution, ensuring careful control of reaction temperature and pH to optimize yield.

Industrial Production Methods

Scaling up involves using batch or continuous flow reactors to manage the exothermic nature of these reactions. Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the benzylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions, typically at the ketone group, can yield secondary alcohols.

  • Substitution: : The aromatic ring can undergo electrophilic substitutions, while the piperazine moiety may participate in nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Conditions: : Lewis acids or bases, varying solvents such as dichloromethane or methanol.

Major Products

  • Sulfoxides/Sulfones: : From oxidation at the thioether link.

  • Alcohols: : From reduction of the ketone group.

  • Substituted Aromatics: : Depending on the substituents introduced.

Scientific Research Applications

This compound finds use in multiple research domains:

  • Chemistry: : Studied as a versatile building block for creating more complex molecules.

  • Biology: : Investigated for its potential binding affinities to various biomolecular targets.

  • Medicine: : Explored for its activity against certain receptors or enzymes involved in disease pathways.

  • Industry: : Could be utilized in the synthesis of specialized materials or as a precursor for more potent compounds.

Mechanism of Action

The mechanism of action largely depends on the context of use:

  • Pharmacological Actions: : It may interact with G protein-coupled receptors, enzyme inhibition, or modulation of ion channels, depending on its binding affinity and structure-activity relationships.

  • Molecular Targets: : Could include specific kinases, neurotransmitter receptors, or other proteins critical in disease pathogenesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Hypothetical Property Comparisons

Compound Name / ID Substituent at Triazolo Position 3 Piperazine Substituent Molecular Weight (g/mol) Hypothetical LogP*
Target Compound 4-Chlorophenyl 2-(Benzylthio)acetyl ~495.0† ~3.8
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]-2-(4-chlorophenyl)ethanone Benzyl 2-(4-Chlorophenyl)acetyl 501.97 3.5
Patent Compound (Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine derivatives) Varied (e.g., pyrimidin-2-yl) Piperidine-linked heterocycles 450–520 2.5–4.0

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
†Calculated based on structural similarity to .

Substituent Effects on Pharmacological Properties

Benzylthio vs. Benzyl Groups: The benzylthio group in the target compound introduces a sulfur atom, which increases electron density and polarizability compared to the benzyl group in .

4-Chlorophenyl vs. Other Aromatic Substituents :

  • The 4-chlorophenyl group is conserved in both the target compound and , suggesting its critical role in π-π stacking or hydrophobic interactions with targets. In contrast, patent compounds use pyrimidin-2-yl or tetrahydro-2H-pyran-4-yl groups, which may prioritize solubility over binding affinity.

Piperazine Linker Modifications: The acetyl-piperazine moiety in the target compound and provides conformational flexibility, aiding in target accommodation.

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Models :
  • Rodent PK Studies : Monitor plasma half-life, Cmax, and tissue distribution .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .
  • Challenge : Low oral bioavailability due to poor solubility.
  • Solution : Prodrug strategies (e.g., esterification of the ethanone group) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cell lines?

  • Example : Variability in IC₅₀ between MCF-7 (breast) and A549 (lung) cancer cells.
  • Factors :
  • Differential expression of efflux pumps (e.g., P-gp) .
  • Metabolic enzyme activity (e.g., CYP3A4) .
  • Resolution : Co-administration with inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms .

Tables

Q. Table 1: Comparison of Analogous Triazolopyrimidine Derivatives

Compound Substituents Bioactivity (IC₅₀, μM) Reference
Target4-Cl, benzylthio0.12 (Kinase X)
Analog A4-OCH₃, phenoxy0.45 (Kinase X)
Analog B4-F, methylthio0.89 (Kinase X)

Q. Table 2: Solubility Profile in Common Solvents

Solvent Solubility (mg/mL) Method
DMSO25.3Shake-flask
Water<0.1HPLC

Notes

  • Structural analogs and methodologies are inferred from related triazolopyrimidine derivatives in the evidence.

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